REACTION_CXSMILES
|
ClC1C=CC([N+:8]([O-:10])=[O:9])=CC=1C.[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH3:19]>>[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([N+:8]([O-:10])=[O:9])[C:14]=1[CH3:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It can be isolated from the resulting mixture of isomers by distillation in 43% yield (Loc. cit. 286)
|
Type
|
DISTILLATION
|
Details
|
This distillation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |